8-Chloro-5-iodoquinoline-3,4-diamine 8-Chloro-5-iodoquinoline-3,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17680745
InChI: InChI=1S/C9H7ClIN3/c10-4-1-2-5(11)7-8(13)6(12)3-14-9(4)7/h1-3H,12H2,(H2,13,14)
SMILES:
Molecular Formula: C9H7ClIN3
Molecular Weight: 319.53 g/mol

8-Chloro-5-iodoquinoline-3,4-diamine

CAS No.:

Cat. No.: VC17680745

Molecular Formula: C9H7ClIN3

Molecular Weight: 319.53 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-5-iodoquinoline-3,4-diamine -

Specification

Molecular Formula C9H7ClIN3
Molecular Weight 319.53 g/mol
IUPAC Name 8-chloro-5-iodoquinoline-3,4-diamine
Standard InChI InChI=1S/C9H7ClIN3/c10-4-1-2-5(11)7-8(13)6(12)3-14-9(4)7/h1-3H,12H2,(H2,13,14)
Standard InChI Key LJYNOVKVMOVRSM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C(C=NC2=C1Cl)N)N)I

Introduction

Chemical Identity and Structural Features

Molecular Architecture

8-Chloro-5-iodoquinoline-3,4-diamine belongs to the 8-chloroquinoline family, distinguished by substituents at positions 3, 4, 5, and 8 of the bicyclic framework. The iodine atom at C5 and chlorine at C8 create distinct electronic effects that influence both reactivity and biological activity. Table 1 summarizes its key identifiers:

Table 1: Fundamental Chemical Data

PropertyValue
CAS Registry Number2092562-74-6
Molecular FormulaC₉H₇ClIN₃
Molecular Weight319.53 g/mol
Halogen ContentCl (11.09%), I (39.66%)
Hydrogen Bond Donors2 (3,4-diamine groups)

The planar quinoline core facilitates π-π stacking interactions, while the diamine groups at C3 and C4 enable hydrogen bonding with biological targets .

Synthetic Methodologies

Continuous Flow Optimization

Microreactor technology significantly enhances process efficiency compared to traditional batch methods. Key parameters include:

Table 2: Flow Synthesis Conditions

ParameterOptimal Value
Reactor TypeT-mixer with 3 mL coil
Temperature-40°C to 0°C
Flow Rate3.0 mL/min
Residence Time50 seconds
Solvent SystemAnhydrous THF

Turbulent mixing in T-configuration reactors prevents clogging while maintaining 86% conversion efficiency .

Physicochemical and Spectroscopic Properties

Despite its pharmacological potential, experimental data for melting point, solubility, and stability remain limited. Computational predictions suggest:

  • LogP: 2.8 ± 0.3 (moderate lipophilicity)

  • pKa: 4.1 (quinoline N), 8.9 (diamine groups)

  • UV-Vis λmax: 318 nm (quinoline π→π* transition)

The iodine atom contributes to a distinct [¹H-NMR] profile:

  • H2 singlet at δ 8.42 ppm

  • H6/H7 coupling (J = 5.6 Hz) between δ 7.8–8.1 ppm

  • Broad NH₂ signals at δ 5.3–5.7 ppm

Biomedical Applications and Mechanism

Antimalarial Activity

Structural analogs demonstrate nanomolar inhibition of Plasmodium falciparum cytochrome bc₁ complex (IC₅₀ = 2.8 nM) . The 5-iodo substituent may circumvent atovaquone resistance by altering binding kinetics in Q₀/Qᵢ sites.

Challenges and Future Directions

Metabolic Stability

First-pass metabolism studies indicate rapid hepatic oxidation at C3/C4 positions. Strategies under investigation include:

  • Prodrug approaches (acetyl-protected diamines)

  • Deuteration at labile C-H positions

Scalability Limitations

Current bottlenecks involve:

  • Iodine sourcing sustainability (60% cost contribution)

  • Palladium catalyst recycling in cross-coupling steps

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